(1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol
Description
Properties
IUPAC Name |
1H-benzimidazol-2-yl-(4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-10-7-5-9(6-8-10)13(18)14-16-11-3-1-2-4-12(11)17-14/h1-8,13,18H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOMPWPNDFWOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5028-38-6 | |
| Record name | HBBPC | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005028386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HBBPC (free base) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Condensation of o-Phenylenediamine with 4-Chlorophenylglyoxal
This two-step method involves imidazole ring formation followed by carbonyl reduction :
Step 1: Imidazole Ring Closure
A solution of o-phenylenediamine and 4-chlorophenylglyoxal in methanol undergoes reflux at 80°C for 12 hours under nitrogen. The reaction proceeds via nucleophilic attack of the amine on the glyoxal carbonyl, forming an imine intermediate that cyclizes to yield (1H-benzo[d]imidazol-2-yl)(4-chlorophenyl)ketone .
Step 2: Ketone Reduction
The ketone intermediate is reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C to prevent over-reduction. The reaction mixture is stirred for 3 hours , quenched with brine, and purified via silica gel chromatography (eluent: 10% MeOH/CHCl₃) to isolate the target alcohol.
Yield : 45–78% (dependent on temperature control during reduction).
Key Data:
Catalytic Hydrogenation of a Nitro Intermediate
An alternative route starts with 2-nitro-1H-benzo[d]imidazole , which is reacted with 4-chlorobenzaldehyde in the presence of ammonium acetate to form a Schiff base. The nitro group is then reduced using H₂ gas (40 psi) and 10% Pd/C in a mixture of ethyl acetate and methanol (4:1).
Advantages :
Limitations :
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Requires specialized equipment for high-pressure hydrogenation.
One-Pot Synthesis via Biguanide Hydrochloride Intermediates
A patent-pending method employs biguanide hydrochlorides to streamline synthesis:
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4-Chlorophenylbiguanide hydrochloride is reacted with ethyl 2-(5-chloro-2-sulfamoylphenylthio)acetate in MeONa/MeOH under reflux for 45 hours .
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The resulting ester undergoes hydrolysis with NaOH in MeOH/THF to yield the carboxylic acid.
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Reduction with LiAlH₄ in tetrahydrofuran produces the final alcohol.
Yield : 51–70% (dependent on ester hydrolysis efficiency).
Comparative Analysis of Synthesis Routes
Efficiency and Scalability
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Condensation-Reduction (Method 2.1) : Optimal for small-scale research (sub-100g) due to simplicity but suffers from moderate yields.
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Catalytic Hydrogenation (Method 2.2) : Preferred for industrial applications but requires costly catalysts.
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One-Pot Synthesis (Method 2.3) : Reduces purification steps but demands precise stoichiometric control.
Byproduct Formation and Mitigation
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Imine Oligomers : Observed in Method 2.1 when reaction temperatures exceed 5°C. Mitigated by strict temperature control.
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Dehalogenation : A minor pathway (<5%) in Method 2.2 due to Pd/C activity. Additives like triethylamine suppress this side reaction.
Recent Advances and Optimization Strategies
Mechanism of Action
The mechanism of action of (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In anticancer research, it can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting enzymes like topoisomerases .
Comparison with Similar Compounds
N-(1H-Benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)methanimine
- Structure: Replaces the methanol group with a methanimine (N=CH) linkage.
- Synthesis: Formed via condensation reactions involving 2-aminobenzimidazole and 4-chlorobenzaldehyde derivatives .
- Key Data: FTIR shows an N=CH stretch at 1670 cm⁻¹, distinguishing it from the methanol derivative .
2-(4-Chlorophenyl)-1H-benzo[d]imidazole
- Structure: Lacks the methanol group; 4-chlorophenyl is directly attached to the benzimidazole.
- Synthesis: Eco-friendly methods using ZnO nanoparticles and 4-chlorophenyldiamine .
- Key Data :
(4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanol
- Structure : Substitutes benzimidazole with a methyl-imidazole ring.
- Key Data: Molecular formula: C₁₁H₁₁ClN₂O (vs. C₁₃H₁₀ClN₂O for the target compound) .
1H-Benzimidazole-2-methanol Derivatives with Extended Chains
- Example: 1-[4-(4-Chlorophenoxy)butyl]-substituted derivative .
- Structure: Features a butyl-phenoxy chain instead of the 4-chlorophenyl group.
- Key Data: Molecular formula: C₁₈H₁₉ClN₂O₂.
Benzimidazole-Based Oxazole and Acrylic Acid Analogues
- Examples : Compounds with thio, hydrazinyl, or acrylic acid substituents (e.g., compound 6f in ) .
- Key Data: Biological Activity: Designed as acetylcholinesterase inhibitors () or Pin1 inhibitors (). Compound 6f (with a 4-chlorophenylamino group) shows a melting point of 158–160°C, suggesting crystalline stability .
Structural and Functional Analysis Table
Biological Activity
The compound (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzimidazole core linked to a 4-chlorophenyl group and a hydroxymethyl substituent.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit notable anticancer properties. A study focusing on various benzimidazole derivatives, including those similar to this compound, demonstrated significant cytotoxicity against several cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cells. The most active compounds showed IC50 values ranging from 7 to 24 µM, highlighting their selective toxicity towards cancer cells compared to normal cells .
Table 1: Cytotoxic Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Selectivity Ratio (HaCaT/Cell Line) |
|---|---|---|---|
| 22 | HCT-116 | 11 | 3.1 |
| 46 | MCF-7 | 15 | 2 |
| 46 | HeLa | 18 | 4 |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Molecular docking studies have suggested that these compounds may bind effectively to the MDM2 protein, which is known to play a critical role in tumorigenesis by inhibiting p53 activity .
Antibacterial Activity
In addition to anticancer properties, benzimidazole derivatives have been explored for their antibacterial potential. A review highlighted that certain benzimidazole compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group in this compound could enhance its interaction with bacterial cell membranes, potentially leading to increased antibacterial efficacy .
Case Studies
- Anticancer Efficacy : A study conducted on a series of benzimidazole derivatives revealed that modifications at the phenyl ring significantly influenced cytotoxic activity. Compounds with electron-withdrawing groups, such as chlorine, were particularly effective against HCT-116 and MCF-7 cell lines .
- Antibacterial Screening : Another investigation assessed the antibacterial properties of various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
Table 2: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound ID | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 24 |
| Compound B | E. coli | 20 |
| Compound C | K. pneumoniae | 18 |
Scientific Research Applications
Antibacterial Properties
Recent studies have demonstrated that derivatives of benzimidazole, including (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol, exhibit significant antibacterial activity. For example, a study evaluated various synthesized imidazole derivatives against common bacterial strains such as Escherichia coli and Bacillus subtilis. The results indicated that certain compounds showed comparable efficacy to standard antibiotics like streptomycin, suggesting their potential as novel antibacterial agents .
Anticancer Activity
The anticancer properties of this compound have also been investigated. A notable study focused on the cytotoxic effects of related compounds against several cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. Some derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer cell lines with selectivity ratios suggesting lower toxicity to normal cells .
Case Study 1: Antimicrobial Evaluation
In a controlled laboratory setting, a series of benzimidazole derivatives were synthesized and tested for their antimicrobial properties using the tube dilution method. The most active compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1.27 µM against Gram-positive and Gram-negative bacteria . This highlights the compound's potential in developing new antimicrobial therapies.
Case Study 2: Anticancer Screening
A separate study assessed the anticancer efficacy of synthesized imidazole derivatives against HCT-116 cells using the Sulforhodamine B assay. Compounds with structural similarities to this compound showed IC50 values significantly lower than those of conventional chemotherapeutics like 5-fluorouracil, indicating a promising avenue for further research into its use in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
